1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea
CAS No.: 2034438-63-4
Cat. No.: VC4877609
Molecular Formula: C19H23FN4O3
Molecular Weight: 374.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034438-63-4 |
|---|---|
| Molecular Formula | C19H23FN4O3 |
| Molecular Weight | 374.416 |
| IUPAC Name | 1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-[(4-methoxyphenyl)methyl]urea |
| Standard InChI | InChI=1S/C19H23FN4O3/c1-26-16-6-2-13(3-7-16)10-21-18(25)24-15-4-8-17(9-5-15)27-19-22-11-14(20)12-23-19/h2-3,6-7,11-12,15,17H,4-5,8-10H2,1H3,(H2,21,24,25) |
| Standard InChI Key | KRRLUSFWINOKCU-JCNLHEQBSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Introduction
The compound 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea is a synthetic organic molecule that integrates several pharmacologically relevant moieties. It features a cyclohexyl ring, a fluoropyrimidine unit, and a urea linkage with a methoxybenzyl group. This combination of structural elements suggests potential biological activities, particularly in the context of medicinal chemistry.
Synthesis
The synthesis of such compounds typically involves multiple steps:
-
Formation of the Fluoropyrimidine Moiety: This involves nucleophilic substitution reactions to introduce a fluorine atom into the pyrimidine ring.
-
Cyclohexyl Ring Functionalization: The cyclohexyl ring is modified to introduce necessary substituents, often through hydrogenation or reduction reactions.
-
Coupling Reactions: The fluoropyrimidine and cyclohexyl intermediates are coupled using reagents like EDC or DCC under controlled conditions.
-
Formation of the Urea Group: This step involves reacting the cyclohexyl derivative with a suitable isocyanate or amine to form the urea linkage.
Biological Activity
While specific biological activity data for 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea is not available, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, diaryl ureas are known for their antiproliferative effects against cancer cell lines . The presence of a fluoropyrimidine unit, which is a common feature in some chemotherapeutic agents, suggests potential applications in cancer treatment.
Comparison with Similar Compounds
Future Research Directions
Given the lack of specific data on 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea, future research should focus on:
-
Synthetic Optimization: Improving the synthesis efficiency and yield.
-
Biological Evaluation: Assessing its antiproliferative activity against various cancer cell lines.
-
Mechanism of Action: Investigating how it interacts with biological targets to modulate cellular processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume